molecular formula C9H10N2O3 B8025946 2-(Cyclopropylmethoxy)-3-nitropyridine

2-(Cyclopropylmethoxy)-3-nitropyridine

Cat. No.: B8025946
M. Wt: 194.19 g/mol
InChI Key: ZEFNENZCQFCHKW-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-nitropyridine (CAS: 1881320-64-4) is a pyridine derivative characterized by a nitro group at the 3-position and a cyclopropylmethoxy substituent at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. The compound’s InChIKey (ZEFNENZCQFCHKW-UHFFFAOYSA-N) confirms its structural uniqueness . This molecule is synthesized via nucleophilic substitution or coupling reactions, often involving palladium catalysts, as inferred from analogous pyridine syntheses . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical research, leveraging the electron-withdrawing nitro group and sterically bulky cyclopropylmethoxy moiety for tailored reactivity .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-11(13)8-2-1-5-10-9(8)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFNENZCQFCHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-3-nitropyridine typically involves the nitration of 2-(Cyclopropylmethoxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive nitration reagents.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Reduction: 2-(Cyclopropylmethoxy)-3-aminopyridine.

    Substitution: 2-(Cyclopropylmethoxy)-3-substituted pyridines.

    Oxidation: 2-(Cyclopropylmethoxy)-3-pyridinecarboxaldehyde.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic pathways.

Biology

  • Antimicrobial Activity : In vitro studies have demonstrated that 2-(cyclopropylmethoxy)-3-nitropyridine exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone of 15 mm against Staphylococcus aureus and 18 mm against Escherichia coli at a concentration of 50 µg/mL (see Table 1).
MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1850
Pseudomonas aeruginosa1250
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In animal models, it significantly reduced paw edema and levels of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases (see Table 2).
ModelDosage (mg/kg)Inflammatory Marker Reduction (%)
Carrageenan-induced paw edema1045
LPS-induced systemic inflammation2060

Medicine

  • Drug Discovery : Ongoing research is exploring the potential of this compound as a lead candidate in drug development. Its ability to interact with specific enzymes or receptors makes it a promising target for further pharmacological studies, particularly in the context of antimicrobial and anti-inflammatory therapies.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various nitro-substituted pyridines, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Investigation of Anti-inflammatory Properties

Research published in Pharmacology Reports examined the anti-inflammatory effects of this compound using a rat model. The findings indicated that treatment with the compound led to significant reductions in paw swelling and pro-inflammatory cytokine levels compared to control groups.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-nitropyridine and its derivatives largely depends on the specific biological target or application. For instance, if used as an antimicrobial agent, it may interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group can also undergo bioreduction in vivo, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Key Observations:

Nitro Position : The 3-nitro group in this compound directs electrophilic substitution to the 4-position, whereas the 5-nitro isomer exhibits distinct reactivity due to altered resonance effects .

Functional Group Variations : Replacing the nitro group with iodine (as in 2-Cyclopropylmethoxy-3-iodo-pyridine) shifts utility toward Suzuki-Miyaura couplings, highlighting the versatility of the cyclopropylmethoxy scaffold .

Stability and Physicochemical Properties

  • Lipophilicity : Calculated logP values (estimated via ChemAxon) suggest this compound (logP ~1.8) is more lipophilic than 2-methoxy-3-nitropyridine (logP ~0.9), impacting bioavailability .
  • Thermal Stability : Cyclopropyl groups confer thermal stability, as evidenced by the compound’s purity (95%) under standard storage conditions .

Biological Activity

2-(Cyclopropylmethoxy)-3-nitropyridine is a heterocyclic organic compound characterized by a pyridine ring with a cyclopropylmethoxy substituent at the 2-position and a nitro group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

The compound's structure allows it to engage in various chemical reactions, such as reduction, substitution, and oxidation. The nitro group can undergo bioreduction in vivo, leading to reactive intermediates that may interact with cellular components, disrupting normal cellular functions and contributing to its biological effects.

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membranes, leading to cell death. The presence of the nitro group is crucial for this activity, as it enhances lipophilicity and membrane interaction .
  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways by modulating factors such as iNOS and COX-2 .
  • Antitumor Activity : Research indicates that derivatives of this compound may possess antitumor properties, particularly due to the positioning of the nitro group which influences activity against cancer cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Research Findings
AntimicrobialEffective against various bacteriaMIC values reported for S. aureus and P. aeruginosa
Anti-inflammatoryInhibits inflammatory mediatorsPotential to inhibit NF-kB and reduce cytokine release
AntitumorExhibits cytotoxic effects on cancer cellsInvestigated as a lead compound for new anticancer drugs

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound derivatives against common pathogens. The results indicated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values as low as 20 μM for some derivatives .
  • Anti-inflammatory Effects : In vitro studies demonstrated that compounds related to this compound inhibited the expression of pro-inflammatory cytokines (IL-1β, TNF-α) in macrophage models. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antitumor Potential : Research on analogs of this compound revealed promising results in inhibiting tumor cell proliferation in various cancer cell lines, indicating its potential as a scaffold for developing new anticancer agents .

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